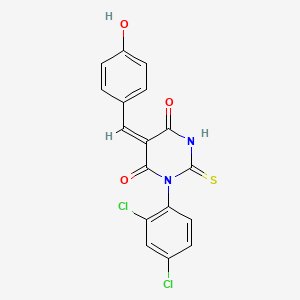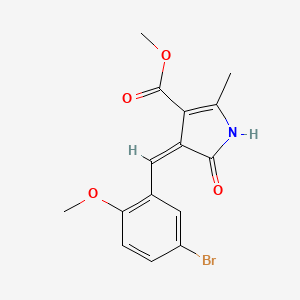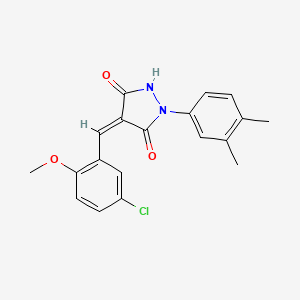
methyl 6,6-dimethyl-4-(4-morpholinyl)-2-oxo-3-cyclohexene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6,6-dimethyl-4-(4-morpholinyl)-2-oxo-3-cyclohexene-1-carboxylate, also known as MDMC, is a chemical compound that has been widely studied for its potential use in scientific research. MDMC is a cyclohexene derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of different applications.
Wirkmechanismus
The exact mechanism of action of methyl 6,6-dimethyl-4-(4-morpholinyl)-2-oxo-3-cyclohexene-1-carboxylate is not fully understood, but it is believed to act on a variety of different molecular targets in the body. Some studies have suggested that the compound may interact with the GABAergic system, which is involved in the regulation of anxiety and other neurological processes.
Biochemical and Physiological Effects
methyl 6,6-dimethyl-4-(4-morpholinyl)-2-oxo-3-cyclohexene-1-carboxylate has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anticonvulsant properties. The compound has also been shown to have potential as a neuroprotective agent, and may be useful in the treatment of a range of different neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 6,6-dimethyl-4-(4-morpholinyl)-2-oxo-3-cyclohexene-1-carboxylate has a number of advantages for use in laboratory experiments, including its relatively low toxicity and high potency. However, the compound can be difficult to synthesize and may require specialized equipment and expertise to work with.
Zukünftige Richtungen
There are a number of different directions that future research on methyl 6,6-dimethyl-4-(4-morpholinyl)-2-oxo-3-cyclohexene-1-carboxylate could take. Some potential areas of exploration include the development of new synthetic methods for the compound, the identification of new molecular targets for its activity, and the development of new drugs and therapies based on its properties. Additionally, further research is needed to fully understand the mechanism of action of methyl 6,6-dimethyl-4-(4-morpholinyl)-2-oxo-3-cyclohexene-1-carboxylate and its potential applications in a range of different fields.
Synthesemethoden
Methyl 6,6-dimethyl-4-(4-morpholinyl)-2-oxo-3-cyclohexene-1-carboxylate can be synthesized using a variety of different methods, including the reaction of 4-morpholinylcyclohexanone with dimethyl malonate and subsequent decarboxylation. Other methods of synthesis have also been explored, including the use of palladium-catalyzed cross-coupling reactions and other advanced chemical techniques.
Wissenschaftliche Forschungsanwendungen
Methyl 6,6-dimethyl-4-(4-morpholinyl)-2-oxo-3-cyclohexene-1-carboxylate has been studied extensively for its potential use in scientific research, particularly in the fields of medicinal chemistry and drug discovery. The compound has been shown to have a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. These properties make it a promising candidate for the development of new drugs and therapies.
Eigenschaften
IUPAC Name |
methyl 6,6-dimethyl-4-morpholin-4-yl-2-oxocyclohex-3-ene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-14(2)9-10(15-4-6-19-7-5-15)8-11(16)12(14)13(17)18-3/h8,12H,4-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHIUQXBZCECCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1C(=O)OC)N2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6,6-dimethyl-4-(morpholin-4-yl)-2-oxocyclohex-3-ene-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-[(dimethylamino)methyl]-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5912582.png)
![3-(2-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one](/img/structure/B5912584.png)


![N-[1-[(benzylamino)carbonyl]-2-(2-thienyl)vinyl]benzamide](/img/structure/B5912600.png)
![4-methyl-N-[3-(4-morpholinyl)-4-oxo-1(4H)-naphthalenylidene]benzenesulfonamide](/img/structure/B5912607.png)
![ethyl cyano[(3-nitro-5-phenoxyphenyl)hydrazono]acetate](/img/structure/B5912619.png)
![phenyl(4-pyridinyl)methanone O-{[(3-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5912627.png)
![phenyl(4-pyridinyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5912632.png)
![2-oxo-2-phenylethyl 3-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]acrylate](/img/structure/B5912640.png)

![N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5912650.png)
![5-bromo-N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]nicotinohydrazide](/img/structure/B5912652.png)